Ceftazidine
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydroxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O7S2.H2O/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);1H2/b26-13-;/t14-,18-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZOCVAKBHTGOL-ROMZVAKDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)O.[OH-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)O.[OH-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78439-06-2 | |
| Record name | Ceftazidime pentahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78439-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Scientific Research Applications
Medical Uses
Ceftazidime is primarily indicated for the treatment of:
- Lower Respiratory Tract Infections : Effective against pneumonia and other lung infections.
- Urinary Tract Infections : Commonly used for complicated urinary tract infections.
- Skin and Soft Tissue Infections : Treats infections related to skin and underlying tissues.
- Intra-abdominal Infections : Used in cases of complicated intra-abdominal infections.
- Meningitis : Effective in treating bacterial meningitis.
- Neutropenic Fever : Utilized in febrile neutropenic patients suspected of having bacterial infections.
- Bone and Joint Infections : Indicated for osteomyelitis and septic arthritis.
Case Studies and Clinical Trials
- Urinary Tract Infections : A study involving 563 cases in Japan reported a clinical efficacy rate of 75% for ceftazidime in treating urinary tract infections, highlighting its effectiveness in this domain .
- Complicated Intra-Abdominal Infections : Ceftazidime has been shown to be effective when used in combination with other antibiotics for complicated intra-abdominal infections, achieving notable clinical success rates .
- Meningitis Treatment : Ceftazidime is one of the preferred agents for treating bacterial meningitis, demonstrating significant efficacy in eradicating pathogens responsible for this serious condition .
Resistance Patterns
The emergence of antibiotic resistance remains a significant concern. Ceftazidime's effectiveness can be compromised by the presence of extended-spectrum beta-lactamases (ESBLs) and other resistant mechanisms. For instance, a study noted that resistance was detected in 30% of microbiologic failures among patients treated with ceftazidime-avibactam for carbapenem-resistant Enterobacteriaceae .
Summary of Applications
| Infection Type | Efficacy Rate (%) | Notes |
|---|---|---|
| Lower Respiratory Tract Infections | Varies | Effective against pneumonia and lung infections |
| Urinary Tract Infections | 75 | High success rate in clinical settings |
| Skin and Soft Tissue Infections | Varies | Used for complicated cases |
| Complicated Intra-Abdominal Infections | Varies | Often combined with other antibiotics |
| Meningitis | High | Preferred treatment option |
| Neutropenic Fever | Varies | Used when bacterial infection is suspected |
Comparison with Similar Compounds
Table 1: Key Antibacterial Activity of Ceftazidime vs. Other Cephalosporins
| Compound | Generation | Gram-Negative Coverage | Gram-Positive Coverage | Anti-Pseudomonal Activity |
|---|---|---|---|---|
| Ceftazidime | Third | ++++ | ++ | ++++ |
| Ceftriaxone | Third | +++ | +++ | - |
| Cefepime | Fourth | ++++ | +++ | +++ |
| Ceftizoxime | Third | +++ | ++ | - |
| Cefazolin (IV) | First | + | ++++ | - |
- Anti-Pseudomonal Activity: Ceftazidime outperforms ceftriaxone and ceftizoxime due to its C-7 side chain, which enhances penetration into P. aeruginosa biofilms . However, resistance rates in P. aeruginosa exceed 70% in regions with high antibiotic misuse (e.g., Nigeria) .
- Gram-Positive Coverage : Ceftazidime is less effective against methicillin-susceptible Staphylococcus aureus (MSSA) compared to cefazolin or ceftriaxone .
Resistance Patterns
Table 2: Resistance Rates (%) Among Common Pathogens
| Pathogen | Ceftazidime | Ceftriaxone | Cefepime |
|---|---|---|---|
| E. coli | 40–60 | 50–75 | 30–50 |
| K. pneumoniae | 50–80 | 60–85 | 40–60 |
| P. aeruginosa | 70–90 | N/A | 50–70 |
| S. aureus (MSSA) | 60–80 | 20–40 | 30–50 |
- Regional Variability: In Nigeria, P. aeruginosa exhibits near-universal resistance to ceftazidime due to unregulated antibiotic use , whereas susceptibility remains higher in controlled settings (e.g., 75% susceptibility in Calabar, Nigeria) .
- Mechanisms : Resistance is driven by ESBL production, AmpC β-lactamases, and porin mutations. Ceftazidime/avibactam restores efficacy against ESBL- and KPC-producing strains .
Pharmacokinetics and Dosing
- Half-Life and Clearance : Ceftazidime has a shorter half-life (1.5–2.2 hours) compared to ceftriaxone (6–9 hours), necessitating more frequent dosing .
- Critically Ill Patients : Standard doses may fail to achieve therapeutic concentrations; a 2 g loading dose followed by extended infusions is recommended .
Adverse Effects and Cross-Reactivity
- Immune Hemolytic Anemia : Ceftazidime-induced antibodies show minimal cross-reactivity with ceftriaxone or ceftizoxime, unlike the strong cross-reactivity observed between ceftriaxone and ceftizoxime .
- Severe Cutaneous Reactions : Rare cases of toxic epidermal necrolysis (TEN) are reported when ceftazidime is combined with vancomycin .
Preparation Methods
Core Synthesis from 7-Aminocephalosporanic Acid (7-ACA)
The most widely used industrial method for ceftazidime synthesis begins with 7-aminocephalosporanic acid (7-ACA), a β-lactam antibiotic precursor. The process involves four critical steps: silylation , acylation , hydrolysis , and crystallization .
Silylation and Pyridinium Substitution
In the first step, 7-ACA undergoes silylation using hexamethyldisilazane (HMDS) and iodotrimethylsilane (TMS-I) under reflux conditions (35–45°C) in dichloromethane. This reaction replaces the 3-position methyl group of 7-ACA with a pyridinium moiety, yielding 7-amino-3-(1-picolyl)cephemcarboxylic acid (7-APCA) hydrochloride. The use of HMDS and TMS-I as dual silylating agents enhances reaction efficiency, achieving a mass yield of 124.4% and purity of 99.2%.
Acylation with Thiazole Side Chain
7-APCA hydrochloride is then acylated with α-(thiazolamine-4-yl)-α-[(tert-butoxycarbonyl)isopropoxyimino] acetate thioester in a mixed solvent of dichloromethane and methanol. Triethylamine acts as a base to facilitate nucleophilic substitution, forming ceftazidime tert-butyl ester. This step achieves a mass yield of 149.2% and purity of 98.9%.
Hydrolysis and Crystallization
The tert-butyl ester undergoes hydrolysis in a hydrochloric acid-formic acid mixture (2:1–3:2 weight ratio) to remove the protective group. Subsequent crystallization with acetone yields ceftazidime dihydrochloride (91% mass yield, 99.2% purity). Final neutralization with sodium hydroxide and sodium carbonate produces the active pharmaceutical ingredient (API) with ≥93% yield and ≥98% content.
Alternative Synthetic Routes
While the 7-ACA route dominates industrial production, alternative methods have been explored:
Starting from 7-Phenylacetamide-3-Chloromethyl Cephalosporin
This method substitutes the 3-position chloride of 7-phenylacetamide-3-chloromethyl cephalosporin with iodide, followed by pyridine nucleophilic substitution. However, it requires costly intermediates and generates lower yields (≤75%) compared to the 7-ACA pathway.
Direct Coupling with Preformed Side Chains
Recent advancements focus on pre-synthesizing the thiazole side chain (e.g., (Z)-2-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl)iminoacetic acid) and coupling it to 7-APCA. This reduces side reactions but necessitates stringent anhydrous conditions.
Process Optimization and Industrial Scalability
Solvent and Catalyst Selection
Optimal solvents for silylation include dichloromethane or ethyl acetate, while methanol-dichloromethane mixtures improve acylation kinetics. Notably, the absence of nitrogen protection in the 7-ACA method reduces operational complexity and costs.
Yield and Purity Enhancements
Table 1: Comparative Performance of Synthesis Steps
| Step | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|
| Silylation | 124.4 | 99.2 | HMDS, TMS-I, pyridine |
| Acylation | 149.2 | 98.9 | Triethylamine, thioester |
| Hydrolysis | 91.0 | 99.2 | HCl, formic acid |
| Crystallization | ≥93.0 | ≥98.0 | NaOH, Na2CO3 |
The high yield in the acylation step (149.2%) is attributed to the excess thioester and optimized stoichiometry. Residual 7-APCA in the final product is controlled to ≤0.5% via gradient crystallization.
Impurity Profiling and Quality Control
Identification of Process-Related Impurities
A major impurity detected during synthesis is the methyl ester of ceftazidime , formed via unintended esterification during acylation. Liquid chromatography-mass spectrometry (LC/MS) identifies this impurity at m/z 560, corresponding to C23H24N6O7S2.
Structural Confirmation
Nuclear magnetic resonance (NMR) analysis confirms the impurity’s structure:
Mitigation Strategies
-
pH Control : Maintaining pH at 3.6–3.8 during crystallization minimizes esterification.
-
Chromatographic Purification : Reverse-phase HPLC with a C18 column resolves the methyl ester impurity, ensuring API purity ≥99.5%.
Comparative Analysis of Synthesis Methods
Table 2: Advantages and Limitations of Ceftazidime Synthesis Routes
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| 7-ACA Pathway | ≥93 | ≥98 | High | Industrial |
| Chloromethyl Route | ≤75 | 95–97 | Moderate | Pilot Scale |
| Direct Coupling | 85–90 | ≥99 | Low | Laboratory |
The 7-ACA method remains superior for large-scale production due to its high yield and compatibility with existing infrastructure. However, direct coupling offers higher purity for specialized applications.
Regulatory and Environmental Considerations
Q & A
Basic Research Question: What validated analytical methods are recommended for quantifying ceftazidine in biological matrices such as urine or plasma?
Methodological Answer:
this compound can be quantified in biological fluids using high-performance liquid chromatography (HPLC) or spectrophotometric methods . For urine samples, spectrophotometric batch or flow-injection (FI) methods exploit the reaction between this compound and palladium(II) in neutral/weakly acidic media, yielding a measurable absorption peak at 330–340 nm . For plasma or tissue samples (e.g., burn patients), HPLC with a C18 column and UV detection at 254 nm is preferred, achieving detection limits as low as 0.5 μg/mL and recoveries >90% . Key validation parameters include precision (%RSD <2%), linearity (R² ≥0.999), and robustness against chromatographic condition variations .
Advanced Research Question: How can researchers design experiments to investigate this compound resistance mechanisms in Gram-negative bacteria expressing extended-spectrum β-lactamases (ESBLs)?
Methodological Answer:
Resistance studies require minimum inhibitory concentration (MIC) assays combined with β-lactamase inhibitors. For example:
- MIC Testing : Compare MIC values of this compound alone and in combination with inhibitors (e.g., clavulanic acid, tazobactam) against bacterial strains (e.g., Enterobacter cloacae). A ≥4-fold MIC reduction indicates inhibitor efficacy .
- Enzyme Kinetics : Purify β-lactamases (e.g., CTX-M-15) and measure hydrolysis rates of this compound using spectrophotometric assays. Competitive inhibition can be assessed via IC₅₀ values .
- Synergy Studies : Use gradient strip cross methods to evaluate synergistic effects between this compound/avibactam and aztreonam against carbapenem-resistant Enterobacteriaceae (CRE) .
Basic Research Question: What pharmacokinetic parameters should be prioritized when studying this compound distribution in burn patients?
Methodological Answer:
Focus on tissue penetration efficiency and elimination half-life . In burn patients, this compound distribution to eschar tissues is critical. Use HPLC to measure concentrations in plasma and eschar, calculating parameters like:
- AUC (Area Under the Curve) : Reflects total drug exposure.
- Cmax : Peak concentration post-administration.
- T½ : Half-life, influenced by renal function and burn-induced hypermetabolism .
Ensure sample collection at consistent intervals (e.g., 0, 2, 4, 8 hours post-dose) and account for variable tissue vascularization.
Advanced Research Question: How can researchers resolve contradictions in reported this compound efficacy against Pseudomonas aeruginosa across studies?
Methodological Answer:
Contradictions often arise from differences in bacterial strain variability , inoculum size , or experimental conditions . To address this:
- Standardize Protocols : Use CLSI/EUCAST guidelines for MIC testing.
- Meta-Analysis : Conduct systematic reviews with strict inclusion criteria (e.g., only studies using standardized broth microdilution) .
- Mechanistic Studies : Compare genetic profiles (e.g., presence of AmpC β-lactamases or porin mutations) across strains showing divergent susceptibility .
- Statistical Models : Apply regression analysis to identify covariates (e.g., pH, cation content) influencing MIC variability .
Advanced Research Question: What methodologies are suitable for assessing environmental persistence of this compound in hospital wastewater?
Methodological Answer:
- Sample Collection : Collect untreated wastewater from hospital outlets, filter to remove particulates, and store at -20°C.
- LC-MS/MS Analysis : Quantify this compound using liquid chromatography-tandem mass spectrometry with deuterated internal standards .
- Degradation Studies : Evaluate photocatalytic degradation using g-C3N4/Ag/TiO₂ nanotubes under UV light, monitoring residual concentrations via UV-Vis spectroscopy .
- Ecotoxicity Assays : Test effects on aquatic microbiota using plate counts or ATP bioluminescence.
Basic Research Question: How does the chemical structure of this compound influence its stability against β-lactamases?
Methodological Answer:
this compound’s stability stems from its C-7 substituent (2-methylpropoxyimino group) and C-3 pyridinium moiety , which sterically hinder β-lactamase access to the β-lactam ring. Experimental validation involves:
- Molecular Docking : Simulate interactions between this compound and β-lactamase active sites (e.g., TEM-1, CTX-M-15) .
- Kinetic Studies : Compare hydrolysis rates of this compound vs. less stable cephalosporins (e.g., cefotaxime) using spectrophotometric assays .
Advanced Research Question: How should researchers approach contradictory data on this compound synergism with aminoglycosides?
Methodological Answer:
Contradictions may arise from pH-dependent interactions or dosing sequence effects . To reconcile findings:
- Time-Kill Assays : Test this compound + gentamicin at varying pH levels (5.5–7.5) and administration sequences (simultaneous vs. staggered) .
- Checkerboard Synergy Testing : Calculate fractional inhibitory concentration indices (FICI) across multiple dilution combinations .
- Mechanistic Analysis : Use transcriptomics to identify genes upregulated in dual therapy vs. monotherapy .
Tables for Key Data
Table 1: MIC Values of this compound with Inhibitors Against CTX-M-15-Producing E. cloacae
| Inhibitor | MIC (μg/mL) | Fold Reduction |
|---|---|---|
| This compound alone | 4 | - |
| + Clavulanic Acid | 2 | 2x |
| + Tazobactam | 2 | 2x |
| Data from . |
Table 2: Photocatalytic Degradation Efficiency of this compound
| Catalyst | Degradation (%) | Time (min) |
|---|---|---|
| g-C3N4/Ag/TiO₂ NTs | 95 | 120 |
| TiO₂ alone | 45 | 120 |
| Data from . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
